Taltirelin Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

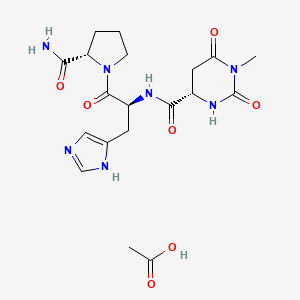

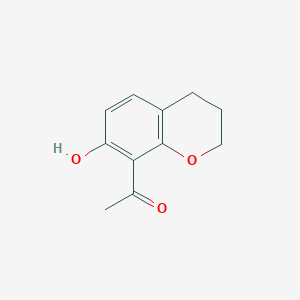

Taltirelin Acetate is a synthetic analog of thyrotropin-releasing hormone (TRH), which mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It is primarily used for its neuroprotective, nootropic, and analgesic effects . This compound is marketed under the tradename Ceredist and is used to improve motor function in patients with spinocerebellar degeneration .

Vorbereitungsmethoden

The synthesis of Taltirelin Acetate involves several steps:

Starting Materials: SM1 and SM2 are used as starting materials.

Condensation Reaction: The first step involves a condensation reaction to form an intermediate.

Boc Group Removal: The Boc group is removed to generate another intermediate.

Final Condensation: Another condensation reaction is carried out to form the final intermediate.

Trt Group Removal: The Trt group is removed to obtain Taltirelin.

An alternative method involves using L-asparagine as a starting material and going through Friedel-Crafts acylation, esterification, methylation, and hydrogenation . The final product is obtained through purification, desalting, and freeze-drying .

Analyse Chemischer Reaktionen

Taltirelin Acetate undergoes various chemical reactions:

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are not detailed.

Substitution Reactions: Substitution reactions are possible, particularly involving the imidazole ring.

Common Reagents: Common reagents include trifluoroacetic acid and crystallization solvents.

Major Products: The major product formed is Taltirelin itself, with high purity and stability.

Wissenschaftliche Forschungsanwendungen

Taltirelin Acetate has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect dopaminergic neurons and improve motor function in Parkinson’s disease models.

Nootropic Effects: It enhances cognitive functions and memory.

Analgesic Effects: It provides pain relief without significant side effects.

Central Nervous System Effects: It increases locomotor activity and antagonizes reserpine-induced hypothermia.

Wirkmechanismus

Taltirelin Acetate exerts its effects by mimicking the actions of thyrotropin-releasing hormone (TRH). It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . It also promotes dopamine release in the central nervous system, which is mediated by vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH) . The compound affects the regulation of TH expression in striatal neurons, mediated by p-ERK1/2 .

Vergleich Mit ähnlichen Verbindungen

Taltirelin Acetate is unique compared to other TRH analogs due to its enhanced brain penetration, oral activity, and stability . Similar compounds include:

Protirelin: Another TRH analog used for diagnostic tests.

Triptorelin Acetate: Used for different therapeutic purposes.

Alantolactone: Another compound with neuroprotective effects.

This compound stands out due to its longer duration of action and higher stability in vivo .

Eigenschaften

IUPAC Name |

acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPSTSKDKFSRT-LFELFHSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)

![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2762864.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2762873.png)

![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)

![4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2762875.png)